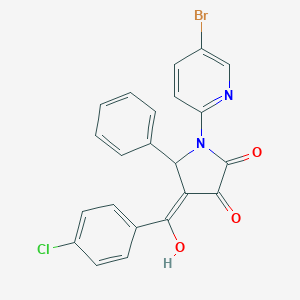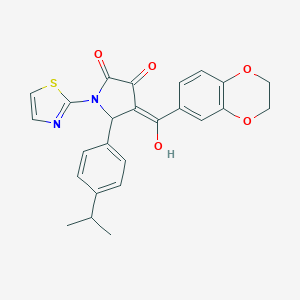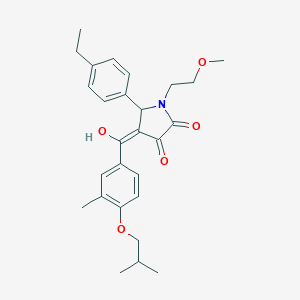
N-(2-chlorobenzyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)butanamide, commonly known as Chloroquine, is a synthetic derivative of quinine and has been widely used as an antimalarial drug. It has also been studied for its potential use in treating various other diseases such as rheumatoid arthritis, lupus, and COVID-19.
Mécanisme D'action
The exact mechanism of action of Chloroquine is not fully understood. However, it is known to inhibit the hemozoin formation in the malaria parasite, which leads to the accumulation of toxic heme in the parasite. This eventually leads to the death of the parasite. Chloroquine is also known to inhibit the lysosomal activity in immune cells, which reduces inflammation and suppresses the immune response.
Biochemical and Physiological Effects:
Chloroquine has been shown to have various biochemical and physiological effects. It can cause changes in the lipid metabolism, alter the activity of various enzymes, and affect the expression of genes involved in inflammation and immune response. Chloroquine has also been shown to have a cardiotoxic effect, which limits its use in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
Chloroquine has been widely used in laboratory experiments due to its antimalarial and immunosuppressive properties. It is relatively easy to synthesize and has a low cost. However, Chloroquine has some limitations in laboratory experiments. It can be toxic to some cell types, and its effects can be variable depending on the experimental conditions.
Orientations Futures
The potential use of Chloroquine in treating COVID-19 has gained significant attention in recent times. Some studies have shown that Chloroquine can inhibit the replication of the SARS-CoV-2 virus in vitro. However, more research is needed to determine its efficacy and safety in treating COVID-19. Apart from COVID-19, Chloroquine has also been studied for its potential use in treating cancer, viral infections, and neurodegenerative diseases. Further research is needed to explore these potential applications of Chloroquine.
Conclusion:
In conclusion, Chloroquine is a synthetic derivative of quinine that has been widely used as an antimalarial drug. It has also been studied for its potential use in treating various other diseases such as rheumatoid arthritis, lupus, and COVID-19. Chloroquine has various biochemical and physiological effects, and its mechanism of action is not fully understood. Chloroquine has advantages and limitations for laboratory experiments, and more research is needed to explore its potential applications in various diseases.
Méthodes De Synthèse
Chloroquine can be synthesized by reacting 4,7-dichloroquinoline with 1,4-pentanediamine in the presence of a reducing agent such as sodium dithionite. The reaction yields N-(4,7-dichloroquinolin-yl)-1,4-pentanediamine, which is then reacted with 2-chlorobenzaldehyde to obtain N-(2-chlorobenzyl)butanamide.
Applications De Recherche Scientifique
Chloroquine has been studied extensively for its antimalarial properties. It is known to inhibit the growth and replication of the malaria parasite in the erythrocytic stage. Apart from its antimalarial activity, Chloroquine has also been studied for its potential use in treating various autoimmune diseases such as rheumatoid arthritis and lupus. It has been shown to reduce inflammation and suppress the immune response, which makes it a promising candidate for treating these diseases.
Propriétés
Nom du produit |
N-(2-chlorobenzyl)butanamide |
|---|---|
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C11H14ClNO/c1-2-5-11(14)13-8-9-6-3-4-7-10(9)12/h3-4,6-7H,2,5,8H2,1H3,(H,13,14) |
Clé InChI |
UYUNLPUCQIXOCX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC=CC=C1Cl |
SMILES canonique |
CCCC(=O)NCC1=CC=CC=C1Cl |
Solubilité |
30.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B267710.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)




![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)
